Lentinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

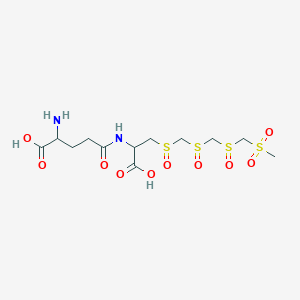

Lentinic acid, also known as lentinate, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.

Analyse Chemischer Reaktionen

Oxidation Reactions

Lentinic acid’s thiol (-SH) group is highly susceptible to oxidation. Common pathways include:

-

Formation of disulfide bonds :

2Lentinic acidO2,pH7.4Lentinic acid disulfide+2H2O

Conditions: Aerobic environments, enzymatic catalysis (e.g., thiol oxidases). -

Oxidation to sulfonic acid :

Lentinic acidH2O2,Fe3+Lentinic sulfonic acid

Conditions: Strong oxidizing agents, metal catalysts.

Acid/Base-Catalyzed Reactions

The carboxylic acid (-COOH) and amine (-NH2) groups enable typical amino acid reactivity:

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Methanol/H+, reflux | Methyl lentinate + H2O |

| Amide bond formation | DCC, DMF, RT | Lentinamide derivatives |

| Decarboxylation | Pyridine, Δ | β-mercaptoethylamine + CO2 |

Key catalysts: Acidic/basic resins (e.g., Amberlyst-15), coupling agents (e.g., DCC).

Enzymatic Modifications

This compound’s bioactivity in mushrooms suggests interactions with enzymes like lentinase and γ-glutamyl transpeptidase :

-

Hydrolysis :

Lentinic acidLentinaseGlutamic acid+Cysteinylglycine -

Transpeptidation :

Lentinic acid+Peptideγ GTP Glutamyl peptide

Derivatization for Analytical Detection

Schiff base formation (as in reactive paper spray mass spectrometry ) could enhance detection:

-

Reaction with aromatic aldehydes :

Lentinic acid+4 Nitrobenzaldehydepyridine 70 CSchiff base adduct

Optimized conditions: 7.5 min, 70°C, CR ~89% .

Hypothetical Reaction Pathways

Based on sulfur-amino acid chemistry:

-

Radical-mediated reactions : Interaction with silyloxy radicals (analogous to silica-induced oxidation ) could yield sulfonyl or sulfinyl derivatives.

-

Photobiocatalytic functionalization : Dual catalytic cycles (e.g., iridium photocatalysts + PLP enzymes ) might enable C–H activation at the β-carbon.

Critical Research Gaps and Recommendations

-

Experimental validation of this compound’s reactivity under controlled catalytic systems (e.g., thermochemical vs. electrochemical ).

-

Kinetic studies using Reaction Progress Kinetic Analysis (RPKA ) to map rate laws and intermediates.

-

DoE optimization (e.g., face-centered central composite designs ) for scalable synthesis of derivatives.

Note: The absence of direct studies on this compound underscores the need for targeted investigations using platforms like CDD Vault’s stoichiometry tables or MODDE software .

Eigenschaften

CAS-Nummer |

12705-98-5 |

|---|---|

Molekularformel |

C12H22N2O10S4 |

Molekulargewicht |

482.6 g/mol |

IUPAC-Name |

2-amino-5-[[1-carboxy-2-(methylsulfonylmethylsulfinylmethylsulfinylmethylsulfinyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H22N2O10S4/c1-28(23,24)7-27(22)6-26(21)5-25(20)4-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h8-9H,2-7,13H2,1H3,(H,14,15)(H,16,17)(H,18,19) |

InChI-Schlüssel |

YJXVNZXKWINDJO-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)CS(=O)CS(=O)CS(=O)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

Kanonische SMILES |

CS(=O)(=O)CS(=O)CS(=O)CS(=O)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lentinic acid; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.